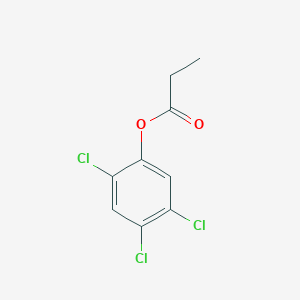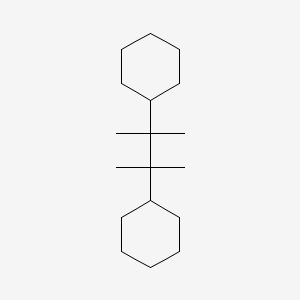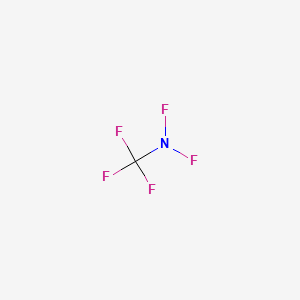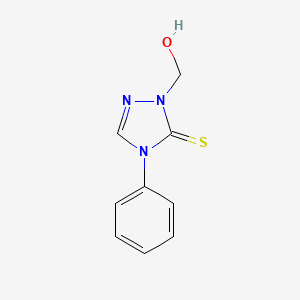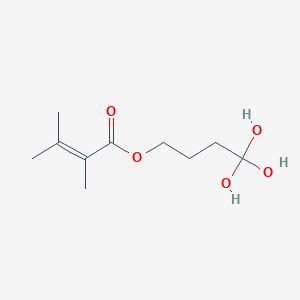
4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a unique structure that includes multiple hydroxyl groups and a dimethylbut-2-enoate moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate typically involves multi-step organic reactions. One common method includes the esterification of 2,3-dimethylbut-2-enoic acid with 4,4,4-Tris(oxidanyl)butanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters depending on the substituent.
Scientific Research Applications
4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biochemical probes or as a substrate in enzymatic reactions.
Medicine: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester moiety can undergo hydrolysis, releasing the active components that interact with specific pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Tris(oxidanyl)butyl acetate
- 2,3-Dimethylbut-2-enoic acid
- 4,4,4-Tris(oxidanyl)butanol
Uniqueness
4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate is unique due to its combination of multiple hydroxyl groups and a dimethylbut-2-enoate moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
Molecular Formula |
C10H18O5 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4,4,4-trihydroxybutyl 2,3-dimethylbut-2-enoate |
InChI |
InChI=1S/C10H18O5/c1-7(2)8(3)9(11)15-6-4-5-10(12,13)14/h12-14H,4-6H2,1-3H3 |
InChI Key |
QSPFODILBPEKTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C(=O)OCCCC(O)(O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



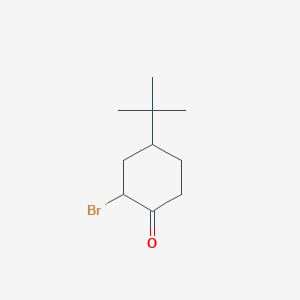
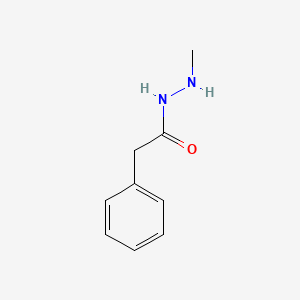
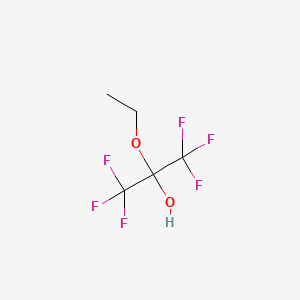

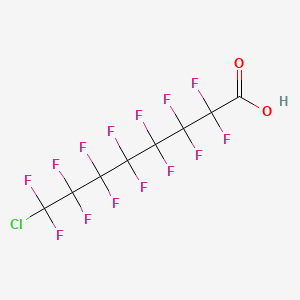

![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B14749063.png)
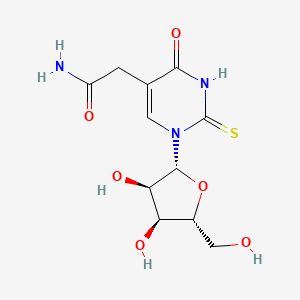
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
